MFCD03268194
Description
MFCD03268194 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Based on contextual data from related studies, this compound is hypothesized to belong to the trifluoromethyl-substituted aromatic ketone family, a class known for applications in drug development and organic synthesis due to their metabolic stability and lipophilicity .
Properties
IUPAC Name |
4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-6-9(11(13)17)10(15-12(18)14-6)7-3-2-4-8(16)5-7/h2-5,10,16H,1H3,(H2,13,17)(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRKIMMVEFGZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03268194 involves several steps, including the selection of appropriate starting materials and reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common methods include:
Step 1: Selection of starting materials such as specific organic compounds.
Step 2: Reaction under controlled temperature and pressure conditions.
Step 3: Purification and isolation of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques to ensure high yield and purity. This involves:
Large-scale reactors: Utilization of reactors that can handle large volumes of reactants.
Automated systems: Implementation of automated systems for precise control of reaction conditions.
Quality control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD03268194 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with other compounds to replace specific functional groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted compounds with different functional groups.
Scientific Research Applications
MFCD03268194 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD03268194 involves its interaction with specific molecular targets and pathways. This includes:
Molecular targets: Binding to specific proteins or enzymes.
Pathways: Modulation of biochemical pathways involved in various cellular processes.
Comparison with Similar Compounds
Structural Analogues
The following compounds are structurally similar to MFCD03268194, differing primarily in substituent groups or metal coordination:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl groups in 1533-03-5 enhance electrophilicity compared to 1761-61-1, which has a single substituent. This difference impacts reactivity in nucleophilic addition reactions .
- Aromaticity and Stability : 329214-79-1 exhibits higher thermal stability due to its conjugated benzimidazole ring, whereas trifluoromethyl ketones (e.g., 1533-03-5) are more prone to hydrolysis under acidic conditions .
Functional Analogues
Functional analogues share similar applications but differ structurally:
Key Observations :
- Synthetic Accessibility: this compound’s synthesis (via A-FGO-catalyzed coupling) offers greener alternatives but lower yields compared to traditional methods used for 3'-(trifluoromethyl)acetophenone .
- Bioavailability : 6-Trifluoromethylindolone outperforms this compound in CNS penetration, attributed to optimized log S (-2.47 vs. -2.9 for this compound) .
Comparative Physicochemical Data
| Property | This compound | 1533-03-5 | 1761-61-1 | 329214-79-1 |
|---|---|---|---|---|
| Log S (ESOL) | -2.9 | -2.47 | -2.63 | -3.1 |
| TPSA (Ų) | 17.1 | 20.3 | 17.1 | 58.4 |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.17 |
| Hazard Profile | H315-H319-H335 | H302 | H315-H319-H335 | H302 |
Notes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
